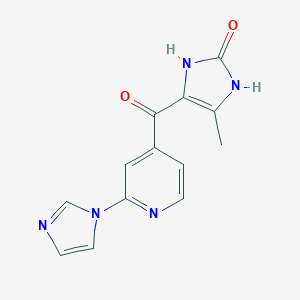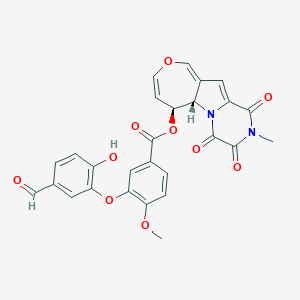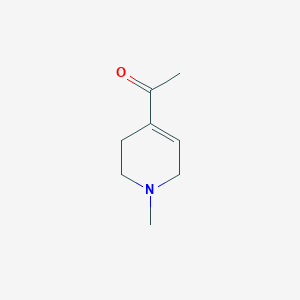
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is in the treatment of Alzheimer's disease. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the formation of plaques in the brains of Alzheimer's patients. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one exerts its therapeutic effects by binding to and stabilizing the beta-sheet conformation of amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one also inhibits the activity of enzymes involved in the biosynthesis of amyloid-beta peptides, further reducing their accumulation in the brain. In cancer cells, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have several biochemical and physiological effects, including the inhibition of amyloid-beta aggregation and the inhibition of cancer cell growth. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in lab experiments is its high potency and specificity for its target molecules. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have a low toxicity profile in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in scientific research. One potential direction is the development of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one-based therapeutics for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in combination with other drugs for the treatment of cancer, potentially increasing their efficacy and reducing their toxicity. Further studies are needed to explore the full potential of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in these and other areas of scientific research.
In conclusion, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is a promising small molecule with potential therapeutic applications in Alzheimer's disease and cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of scientific research.
Métodos De Síntesis
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can be synthesized through a multi-step process that involves the coupling of 2-aminopyridine with 2-bromoacetophenone, followed by a series of reactions involving imidazole and methyl isocyanate. The final product is a white powder that is soluble in DMSO and DMF.
Propiedades
Número CAS |
101184-04-7 |
|---|---|
Nombre del producto |
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
Fórmula molecular |
C13H11N5O2 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
4-(2-imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H11N5O2/c1-8-11(17-13(20)16-8)12(19)9-2-3-15-10(6-9)18-5-4-14-7-18/h2-7H,1H3,(H2,16,17,20) |
Clave InChI |
PKZSIVAGUBOHCT-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
SMILES canónico |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
Sinónimos |
2H-Imidazol-2-one, 1,3-dihydro-4-[[2-(1H-imidazol-1-yl)-4-pyridinyl]carbonyl]-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

